

A Technical Guide to PTP Inhibitor III (CAS 29936-81-0)

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Compound of Interest					
Compound Name:	PTP Inhibitor III				
Cat. No.:	B161365	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a critical family of signaling enzymes that counterbalance the activity of protein tyrosine kinases (PTKs).[1] By catalyzing the hydrolysis of phosphate groups from tyrosine residues, PTPs play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] The dysregulation of PTP activity is implicated in numerous human diseases, making them compelling targets for therapeutic intervention.[2]

PTP Inhibitor III (CAS 29936-81-0) is a synthetic, cell-permeable α -haloacetophenone derivative that serves as a valuable chemical probe for studying the role of PTPs in cellular signaling.[3][4] It functions as a broad-range, covalent inhibitor of PTPs, with a unique photoreversible mechanism that allows for spatiotemporal control of its activity.[4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, kinetic data, and experimental applications.

Chemical and Physical Properties

PTP Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a crystalline solid at room temperature.[4][6] Its key chemical and physical properties are summarized below for quick reference.



Property	Value	Reference(s)
CAS Number	29936-81-0	[3][4][5][6]
Synonyms	α-Bromo-4- (carboxymethoxy)acetophenon e; 2-[4-(2- bromoacetyl)phenoxy]acetic acid	[3][4][5][6]
Molecular Formula	C10H9BrO4	[3][4]
Molecular Weight	273.1 g/mol	[3][4]
Appearance	Crystalline Solid	[4][6]
Purity	≥90% to ≥95% (supplier dependent)	[3][4][6]
Solubility	DMF: 20 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mL	[4]
Storage	Store at -80°C for long-term stability (≥ 4 years).	[4]

Mechanism of Action

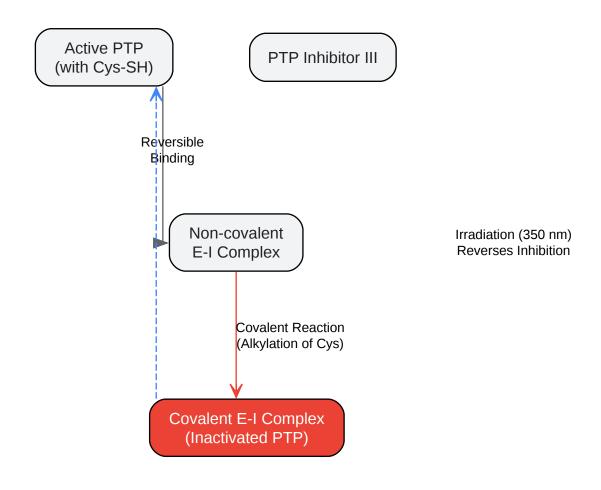
PTP Inhibitor III is a potent, cell-permeable, and covalent inhibitor of a broad range of protein tyrosine phosphatases.[3][5] Its mechanism is characterized by a two-step process involving initial binding followed by covalent modification of the enzyme's active site.

The core of its inhibitory action lies in the α -haloacetophenone moiety.[4] This functional group targets the nucleophilic cysteine residue present in the active site of most PTPs.[1] The inhibitor first binds to the catalytic domain, and the electrophilic carbon of the bromoacetyl group then reacts with the active site cysteine thiolate, forming a stable covalent bond.[4][7] This covalent modification effectively inactivates the enzyme.[5]

A distinguishing feature of **PTP Inhibitor III** is that this covalent inhibition is photoreversible.[4] [5] Irradiation of the inactivated enzyme-inhibitor complex with light at a wavelength of 350 nm



can cleave the covalent bond, thereby restoring the phosphatase's activity.[4][5] This property allows for precise experimental control over PTP inhibition.



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Caption: Mechanism of photoreversible covalent inhibition.

Biochemical and Kinetic Data

PTP Inhibitor III has been characterized primarily for its interaction with SHP-1 (PTPN6), a non-receptor protein tyrosine phosphatase. The kinetic parameters describe a two-step inactivation process, defined by the initial binding affinity (K_i) and the maximal rate of inactivation (k_{inact}).

Table 1: Kinetic Parameters for PTP Inhibitor III



Target Enzyme	K _ι (μM)	k _{Inac} t (min ⁻¹)	Reference(s)	
---------------	---------------------	--	--------------	--

| SHP-1 (catalytic domain) | 184 - 193 | 1.8 |[4][5][6] |

A direct comparison with the related compound, PTP Inhibitor I, reveals differences in their inhibitory profiles. While PTP Inhibitor I shows a higher initial binding affinity (lower K_i), **PTP Inhibitor III** inactivates the enzyme at a much faster rate.[5][8]

Table 2: Kinetic Comparison of PTP Inhibitor III vs. PTP Inhibitor I

Inhibitor	Target Enzyme	Κι (μΜ)	k _{inac} t (min ⁻¹)	Reference(s)
PTP Inhibitor III	SHP-1 (catalytic domain)	193	1.8	[5]

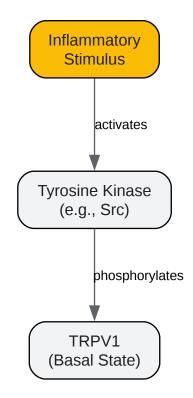
| PTP Inhibitor I | SHP-1 (catalytic domain) | 43 | 0.40 |[5][8] |

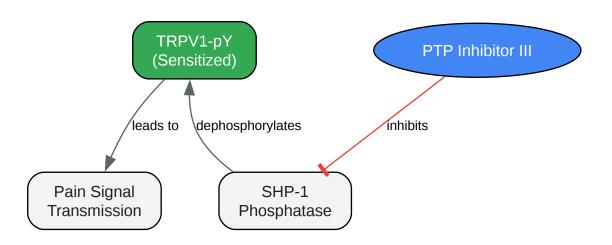
Biological Applications and Cellular Effects

As a broad-spectrum, cell-permeable inhibitor, **PTP Inhibitor III** is a versatile tool for investigating signaling pathways regulated by tyrosine phosphorylation.

- General PTP Inhibition: It can be used in cell culture to produce a general increase in protein tyrosine phosphorylation, helping to uncover pathways regulated by PTPs.[3]
- Inflammatory Pain Signaling: A specific application involves the study of pain signaling. PTP
 Inhibitor III has been shown to block the SHP-1-mediated dephosphorylation of the
 Transient Receptor Potential Vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons.[7]
 This inhibition of dephosphorylation leads to sensitization of the TRPV1 channel, aggravating
 inflammatory pain in animal models.[7]
- Cell-Based Imaging: Its effects within cells can be visualized using techniques like immunofluorescence. For example, it has been used in HeLa cells to demonstrate the chemical inactivation of lambda phosphatase, affecting the nuclear localization of phosphorylated NF-kB p50.[3]







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Caption: Inhibition of SHP-1 blocks TRPV1 dephosphorylation.

Experimental Protocols

The following are generalized protocols for common assays where **PTP Inhibitor III** would be utilized. Researchers should optimize concentrations, incubation times, and specific reagents



for their particular experimental system.

In Vitro PTP Inhibition Assay (Generalized Protocol)

This protocol describes a method to determine the inhibitory potency (e.g., IC₅₀) of **PTP Inhibitor III** against a purified PTP enzyme using a colorimetric or fluorometric substrate.[9][10] [11]

- Reagent Preparation:
 - Assay Buffer: Prepare an appropriate buffer (e.g., Bis-Tris, pH 6.0) containing a reducing agent like DTT.[10] Avoid buffers with sulfonic acids (e.g., HEPES) which can interfere with inhibitor binding.[10]
 - Enzyme Solution: Dilute the purified PTP enzyme to a working concentration (e.g., 0.5 μg/mL) in ice-cold assay buffer.[9]
 - Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP, and dilute to a final working concentration just before use.[9][10]
 - Inhibitor Solution: Prepare a stock solution of PTP Inhibitor III in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
 [9]
- Assay Procedure:
 - Add diluted PTP Inhibitor III or vehicle control (DMSO) to the wells of a 96- or 384-well microplate.[9]
 - Add the diluted PTP enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding and enzyme inactivation.[9]
 - Initiate the reaction by adding the substrate solution to all wells.
 - Incubate for a set time (e.g., 30 minutes) or monitor kinetically.

Foundational & Exploratory



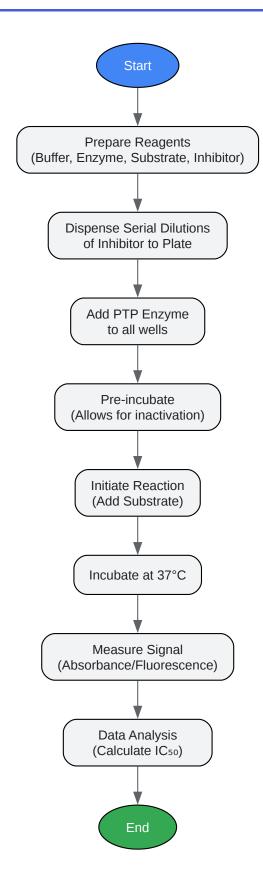


 Measure the signal (absorbance at 405 nm for pNPP, or fluorescence for fluorogenic substrates) using a microplate reader.[9][10]

• Data Analysis:

- Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]





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Caption: General workflow for an in vitro PTP inhibition assay.



Cellular Assay: Immunofluorescence Staining (Generalized Protocol)

This protocol outlines the steps to visualize the effect of **PTP Inhibitor III** on the phosphorylation status or localization of a target protein within cells.[3]

- Cell Culture and Treatment:
 - Seed cells (e.g., HeLa cells) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with the desired concentration of PTP Inhibitor III or vehicle control (DMSO) for a specified duration. If studying a specific pathway, cells may be co-treated with a relevant stimulus.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells using a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.
 [3]
 - Wash again with PBS.
 - Permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) to allow antibodies to access intracellular targets.
- Immunostaining:
 - Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1-5% BSA and 0.1% Tween-20).
 - Incubate the cells with a primary antibody specific to the protein of interest (e.g., an antibody against a phosphorylated form of a protein) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
 - Wash thoroughly with PBS.

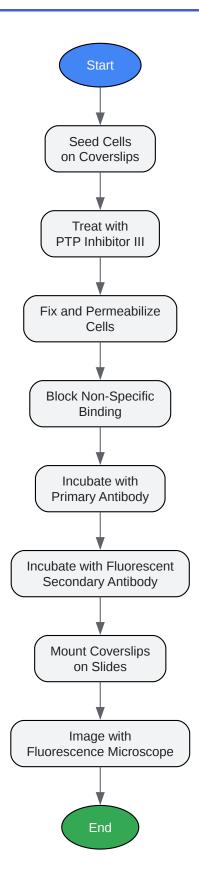






- Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Protect from light from this point forward.
- o (Optional) Counterstain nuclei with a DNA dye like DAPI.
- Mounting and Imaging:
 - Wash thoroughly to remove unbound secondary antibody.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Image the slides using a fluorescence or confocal microscope.





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Caption: General workflow for an immunofluorescence assay.



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